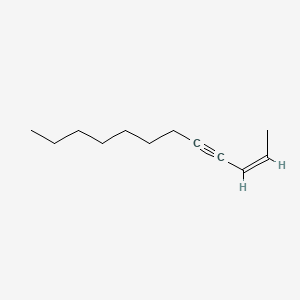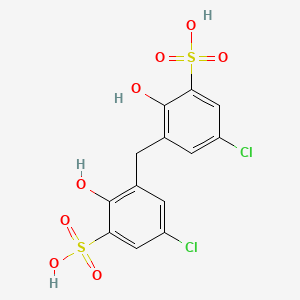![molecular formula C24H25N3O4S B13791463 Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate CAS No. 885722-13-4](/img/structure/B13791463.png)
Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a benzo[d]imidazole and thiophene ring system, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of 1,3-diethyl-2’-aminobenzimidazole with thiophene-2-carboxaldehyde under acidic conditions to form the spiro linkage. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like dichloromethane with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups attached to the benzimidazole or thiophene rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is being investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research, where it may inhibit key enzymes involved in tumor growth and proliferation.
Medicine
In medicine, (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate is being studied for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its spiro structure imparts stability and rigidity, making it suitable for use in polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound has a broad spectrum of activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[benzo[d]imidazole-2,3’-thiophene] derivatives: These compounds share the spiro linkage and similar ring systems but differ in the substituents attached to the rings.
Benzimidazole derivatives: Compounds with a benzimidazole core but lacking the spiro linkage or thiophene ring.
Thiophene derivatives: Compounds with a thiophene ring but without the benzimidazole moiety.
Uniqueness
What sets (Z)-Dimethyl 1,3-diethyl-2’-(phenylimino)-1,3-dihydro-2’h-spiro[benzo[d]imidazole-2,3’-thiophene]-4’,5’-dicarboxylate apart from similar compounds is its unique spiro structure, which imparts distinct chemical and biological properties. The combination of benzimidazole and thiophene rings in a spiro configuration allows for unique interactions with biological targets and provides a versatile platform for further chemical modifications.
Propiedades
Número CAS |
885722-13-4 |
|---|---|
Fórmula molecular |
C24H25N3O4S |
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
dimethyl 1,3-diethyl-5'-phenyliminospiro[benzimidazole-2,4'-thiophene]-2',3'-dicarboxylate |
InChI |
InChI=1S/C24H25N3O4S/c1-5-26-17-14-10-11-15-18(17)27(6-2)24(26)19(21(28)30-3)20(22(29)31-4)32-23(24)25-16-12-8-7-9-13-16/h7-15H,5-6H2,1-4H3 |
Clave InChI |
FOCLFKRYACTCHC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2N(C13C(=C(SC3=NC4=CC=CC=C4)C(=O)OC)C(=O)OC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


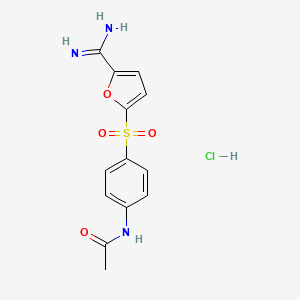
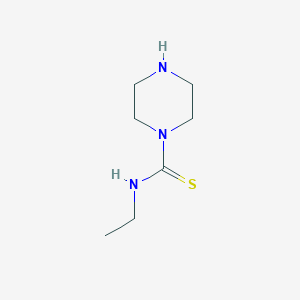
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

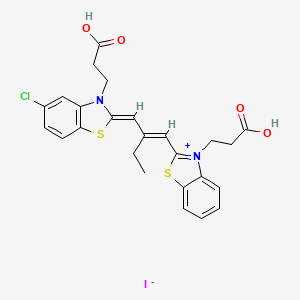
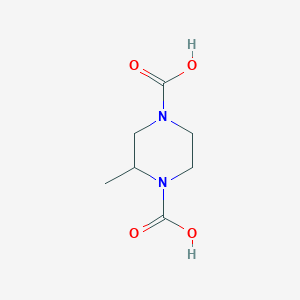
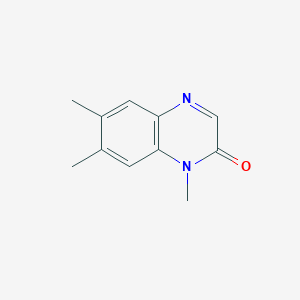
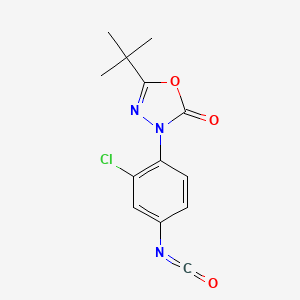
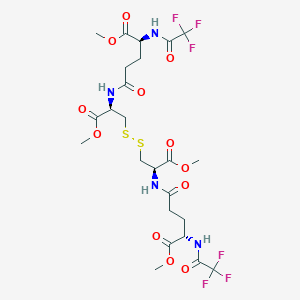
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
